molecular formula C11H10N2O2S B12271601 2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one

2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one

Cat. No.: B12271601
M. Wt: 234.28 g/mol
InChI Key: RCYJWMUYBFSIFL-TWGQIWQCSA-N
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Description

2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one typically involves the condensation of 2-amino-4-thiazolidinone with 3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mechanism involves the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazole ring structure.

    Benzylidene derivatives: Compounds with a benzylidene group attached to a heterocyclic ring.

Uniqueness

2-Amino-5-(3-methoxy-benzylidene)-thiazol-4-one is unique due to the presence of both the thiazole ring and the methoxybenzylidene group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

(5Z)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-3-7(5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6-

InChI Key

RCYJWMUYBFSIFL-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=N)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=N)S2

Origin of Product

United States

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